molecular formula C10H22OS B14695571 1-Sulfanyldecan-2-OL CAS No. 26073-87-0

1-Sulfanyldecan-2-OL

Cat. No.: B14695571
CAS No.: 26073-87-0
M. Wt: 190.35 g/mol
InChI Key: YXHLDPGSHVXBRB-UHFFFAOYSA-N
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Description

1-Sulfanyldecan-2-OL is an organic compound that belongs to the class of alcohols and thiols It features a hydroxyl group (-OH) and a sulfanyl group (-SH) attached to a decane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Sulfanyldecan-2-OL can be synthesized through several methods. One common approach involves the reaction of 1-decanol with hydrogen sulfide (H₂S) in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

1-Sulfanyldecan-2-OL undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The hydroxyl group can be reduced to form alkanes.

    Substitution: The hydroxyl and sulfanyl groups can participate in substitution reactions to form ethers or thioethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides and bases are used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alkanes.

    Substitution: Ethers and thioethers.

Scientific Research Applications

1-Sulfanyldecan-2-OL has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential antimicrobial properties and its role in biological systems.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and coatings.

Mechanism of Action

The mechanism of action of 1-Sulfanyldecan-2-OL involves its interaction with biological molecules through its hydroxyl and sulfanyl groups. These functional groups can form hydrogen bonds and participate in redox reactions, affecting various molecular targets and pathways. The compound’s antimicrobial activity is attributed to its ability to disrupt cell membranes and interfere with metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1-Decanol: Similar structure but lacks the sulfanyl group.

    1-Sulfanyldecan-3-OL: Similar structure but with the hydroxyl group on a different carbon.

    1-Sulfanyldodecan-2-OL: Similar structure but with a longer carbon chain.

Uniqueness

1-Sulfanyldecan-2-OL is unique due to the presence of both hydroxyl and sulfanyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications.

Properties

CAS No.

26073-87-0

Molecular Formula

C10H22OS

Molecular Weight

190.35 g/mol

IUPAC Name

1-sulfanyldecan-2-ol

InChI

InChI=1S/C10H22OS/c1-2-3-4-5-6-7-8-10(11)9-12/h10-12H,2-9H2,1H3

InChI Key

YXHLDPGSHVXBRB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CS)O

Origin of Product

United States

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